molecular formula C9H6F2N2O2 B2978426 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2248376-66-9

8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No. B2978426
CAS RN: 2248376-66-9
M. Wt: 212.156
InChI Key: LPWACXRGKBIKCH-UHFFFAOYSA-N
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Description

8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid, also known as DIMP, is a chemical compound that has been the subject of extensive research in recent years. DIMP is a heterocyclic compound that contains both an imidazole and a pyridine ring, and it is a fluorinated analogue of the natural nucleoside, adenosine. In

Mechanism of Action

The mechanism of action of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in DNA synthesis and repair. 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has also been shown to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid in lab experiments is its specificity for cancer cells. 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been shown to selectively target cancer cells while leaving normal cells unharmed. However, one limitation of using 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research on 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid. One area of research is the development of more efficient synthesis methods for 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid, which could increase the yield and make it easier to work with in lab experiments. Another area of research is the development of new derivatives of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid with improved anti-cancer activity. Finally, more research is needed to fully understand the mechanism of action of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid and its potential applications in cancer treatment and other areas.

Synthesis Methods

The synthesis of 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid involves several steps, starting with the reaction of 2-aminopyridine with 2,2-difluoroacetaldehyde in the presence of a base, to yield 2-(difluoromethyl)imidazo[1,2-a]pyridine. This intermediate is then reacted with ethyl chloroformate to yield the desired product, 8-(difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid. The overall yield of this synthesis method is around 20%.

Scientific Research Applications

8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has been the subject of extensive research due to its potential applications in cancer treatment. It has been shown to have anti-cancer activity in several types of cancer, including breast, lung, and colon cancer. 8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders.

properties

IUPAC Name

8-(difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O2/c10-7(11)6-3-5(9(14)15)4-13-2-1-12-8(6)13/h1-4,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWACXRGKBIKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Difluoromethyl)imidazo[1,2-a]pyridine-6-carboxylic acid

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